N-(3-oxo-cyclohexen-1-yl) butyramide

Description

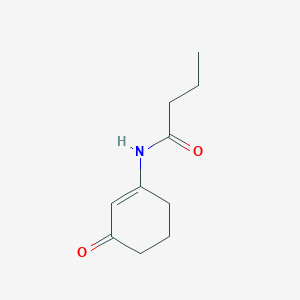

N-(3-Oxo-cyclohexen-1-yl) butyramide is a synthetic organic compound characterized by a cyclohexenyl ring substituted with a ketone group at the 3-position and a butyramide moiety attached via the nitrogen atom. The compound’s reactivity and applications likely depend on the interplay between the electron-withdrawing ketone group, the hydrophobic cyclohexenyl ring, and the amide functionality.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-(3-oxocyclohexen-1-yl)butanamide |

InChI |

InChI=1S/C10H15NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h7H,2-6H2,1H3,(H,11,13) |

InChI Key |

IYGPMHBADXUEIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=O)CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Acylated Phenyl Sulfonamides ()

Compounds 5a–5d (Table 1) share a core structure of N-(4-sulfamoylphenyl)butyramide with a 2-oxotetrahydrofuran-3-yl substituent. Variations in the acyl chain length (C4 to C7) significantly influence physical and synthetic properties:

- Melting Points : Longer acyl chains reduce crystallinity (e.g., 5a: 180–182°C vs. 5c: 142–143°C) .

- Synthetic Yields : Moderate yields (45–51%) suggest steric or electronic challenges during acylation .

- Optical Rotation : Increasing chain length correlates with higher [α]D values (e.g., 5a: +4.5° vs. 5c: +6.4°), indicating conformational flexibility .

Table 1. Properties of Acylated Phenyl Sulfonamides

| Compound | Acyl Chain | Yield (%) | m.p. (°C) | [α]D (c, solvent) |

|---|---|---|---|---|

| 5a | Butyramide | 51.0 | 180–182 | +4.5° (0.10, MeOH) |

| 5b | Pentanamide | 45.4 | 174–176 | +5.7° (0.08, MeOH) |

| 5c | Hexanamide | 48.3 | 142–143 | +6.4° (0.10, MeOH) |

| 5d | Heptanamide | 45.4 | 143–144 | +4.7° (0.10, MeOH) |

Ceramide Analogs ()

Compound 4 (N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl)butyramide) is a ceramide mimic with a long aliphatic chain and a hydroxyl group. Key distinctions include:

Aromatic Aminoethyl Derivatives ()

Compound 4b (N-(2-((3-methoxyphenyl)amino)ethyl)butyramide) features a methoxyphenyl-aminoethyl substituent:

Complex Heterocyclic Derivatives ()

Compound 4ac ((E)-N-(5-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d][1,2]iodoquinol-1(3H)-yl)oct-4-en-4-yl)butyramide) demonstrates:

- Electrophilic Reactivity: The electron-deficient iodoquinol ring may influence hydrolysis rates, akin to ’s N-(4-nitrophenyl)butyramide .

Enzymatic Hydrolysis Studies ()

N-(4-Nitrophenyl)butyramide serves as a substrate for serine hydrolases, with hydrolysis mechanisms conserved across structurally diverse enzymes . This implies that N-(3-oxo-cyclohexen-1-yl) butyramide may similarly undergo enzymatic cleavage, depending on steric and electronic effects of the cyclohexenyl group.

Key Findings and Implications

- Structure-Property Relationships : Acyl chain length and substituent polarity dictate melting points, yields, and conformational flexibility (e.g., vs. 4) .

- Biological Relevance : Hydrophobic substituents (e.g., ceramide analogs) enhance cytotoxicity, while polar groups (e.g., sulfamoyl) may improve solubility .

- Synthetic Challenges: Bulky or electron-deficient groups (e.g., iodoquinol in ) can improve yields by reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.